molecular formula C20H28O3 B1252143 phytocassane D

phytocassane D

Cat. No. B1252143
M. Wt: 316.4 g/mol
InChI Key: DGUIKAVSMBLZCL-MKSLXUROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-phytocassane D is a phytocassane that is (+)-phytocassane A in which the hydroxy group at position 2 has been oxidised to the corresponding ketone, while the keto group at position 3 has been reduced to give the corresponding 3alpha hydroxy group. It is a phytocassane, a diketone and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Allelopathic Interactions in Rice

Phytocassane D, a diterpenoid phytoalexin found in rice, plays a significant role in the plant's defense mechanisms. Research has shown that the transcription factor OsTGAP1 regulates the accumulation of diterpenoid phytoalexins like phytocassane D in rice roots. This regulation is crucial for maintaining allelopathic interactions, which are the chemical battles between different plant species, such as rice and paddy weeds. The overexpression or knockdown of OsTGAP1 significantly alters the production of phytocassanes and momilactones, impacting the allelopathic effect on neighboring plants (Yoshida et al., 2017).

Biosynthetic Pathways

The synthesis and absolute configuration of phytocassane D have been a subject of study to understand its biosynthetic pathways better. Research involving the synthesis of (−)-phytocassane D from the (R)-Wieland−Miescher ketone has provided insights into the absolute configuration of the phytocassane group of phytoalexins. This understanding is crucial for comprehending the biosynthesis of these compounds in plants (Yajima & Mori, 2000).

Transcriptional Regulation in Rice

Phytocassanes, including phytocassane D, are specialized antimicrobial metabolites produced by rice in response to pathogen attack. The transcription factor OsTGAP1 has been identified as a key regulator of the genes involved in the biosynthesis of these phytoalexins. Transcriptome analysis and chromatin immunoprecipitation studies have provided insights into the complex regulatory networks controlling the production of phytocassane D and other similar compounds (Miyamoto et al., 2014).

Impact on Phytoalexin Production

Further research has shown that the transcription factor OsbZIP79 negatively regulates the production of diterpenoid phytoalexins, including phytocassane D, in rice cells. This finding is crucial for understanding the complex regulatory mechanisms of phytoalexin biosynthesis in rice and its response to pathogenic attacks (Miyamoto et al., 2015).

Potential Therapeutic Applications

Although not directly related to phytocassane D, there's growing interest in combining phytochemicals with disease-modifying anti-rheumatic drugs (DMARDs) for treating autoimmune disorders like rheumatoid arthritis. The anti-inflammatory and antioxidant properties of phytochemicals could enhance the efficacy of conventional treatments while reducing their adverse effects (Kour et al., 2021).

properties

Product Name

phytocassane D

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2S,4aR,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5-dione

InChI

InChI=1S/C20H28O3/c1-6-12-9-14(21)17-13(11(12)2)7-8-16-19(3,4)18(23)15(22)10-20(16,17)5/h6,9,11,13,16-18,23H,1,7-8,10H2,2-5H3/t11-,13-,16-,17+,18-,20-/m1/s1

InChI Key

DGUIKAVSMBLZCL-MKSLXUROSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC[C@H]3[C@]([C@@H]2C(=O)C=C1C=C)(CC(=O)[C@H](C3(C)C)O)C

Canonical SMILES

CC1C2CCC3C(C(C(=O)CC3(C2C(=O)C=C1C=C)C)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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